T-1-Doca
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-1-Doca is a novel derivative of theobromine, designed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). This compound has shown significant potential in inducing apoptosis in cancer cells, making it a promising candidate for cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of T-1-Doca begins with the natural alkaloid theobromine. Theobromine undergoes a series of chemical reactions to form the di-ortho-chloro acetamide derivative, this compound. The specific synthetic route involves:
Chlorination: Theobromine is chlorinated to introduce chlorine atoms at the ortho positions.
Acetamidation: The chlorinated theobromine is then reacted with acetamide to form the di-ortho-chloro acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chlorination and acetamidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
T-1-Doca undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities and applications.
Applications De Recherche Scientifique
T-1-Doca has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound for studying the effects of structural modifications on EGFR inhibition.
Biology: It serves as a tool for investigating the molecular mechanisms of apoptosis and EGFR signaling pathways.
Medicine: this compound is being explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: The compound’s unique properties make it a candidate for developing new pharmaceuticals and therapeutic agents
Mécanisme D'action
T-1-Doca exerts its effects by inhibiting the Epidermal Growth Factor Receptor (EGFR). The compound binds to both wild-type and mutant forms of EGFR, preventing the receptor from activating downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells. The molecular targets involved include the EGFR itself and downstream effectors such as BAX, Caspase 3, and Caspase 9 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Erlotinib: Another EGFR inhibitor used in cancer treatment.
Gefitinib: A similar compound that targets EGFR and is used in non-small cell lung cancer treatment.
Afatinib: An irreversible EGFR inhibitor with a broader spectrum of activity against EGFR family members.
Uniqueness of T-1-Doca
This compound is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for both wild-type and mutant forms of EGFR. This makes it a promising candidate for overcoming resistance to other EGFR inhibitors and providing a more effective treatment option for certain types of cancer .
Propriétés
Formule moléculaire |
C15H13Cl2N5O3 |
---|---|
Poids moléculaire |
382.2 g/mol |
Nom IUPAC |
N-(2,6-dichlorophenyl)-2-(3,7-dimethyl-2,6-dioxopurin-1-yl)acetamide |
InChI |
InChI=1S/C15H13Cl2N5O3/c1-20-7-18-13-12(20)14(24)22(15(25)21(13)2)6-10(23)19-11-8(16)4-3-5-9(11)17/h3-5,7H,6H2,1-2H3,(H,19,23) |
Clé InChI |
ZMAWEIFROZCBJY-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC(=O)NC3=C(C=CC=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.